
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chlorine and hydroxyl groups, linked to a pyrrolidine ring through a methanone bridge. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions One common approach is to start with the chlorination of 6-hydroxypyridine, followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone bridge can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the methanone bridge may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its structural features make it a candidate for drug development and biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chloro-6-hydroxypyridin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone: Similar structure with a methoxypyrazin group instead of a methylpyridin group.
(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: Similar structure with a different position of the methyl group on the pyridine ring.
Uniqueness
The uniqueness of (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups and their positions on the molecule. This unique arrangement allows for distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
3-chloro-5-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-3-2-4-14(19-10)23-12-5-6-20(9-12)16(22)11-7-13(17)15(21)18-8-11/h2-4,7-8,12H,5-6,9H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLUMSYWGZZDIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)

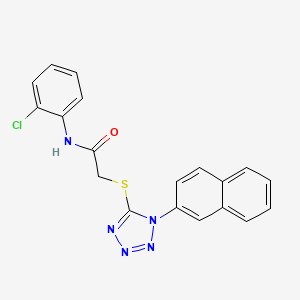
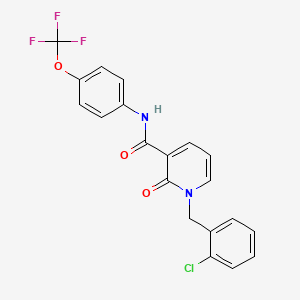
![(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2405389.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2405390.png)
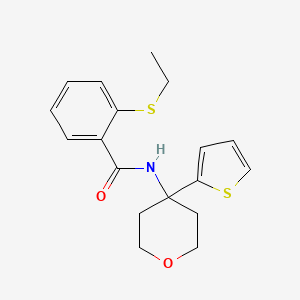

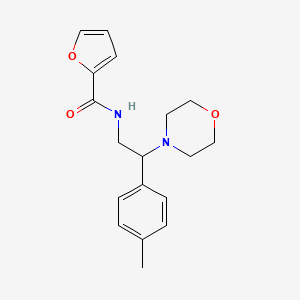

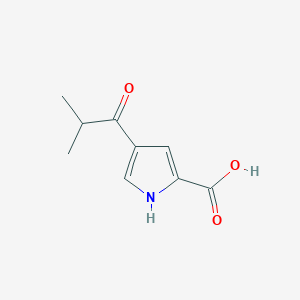
![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)
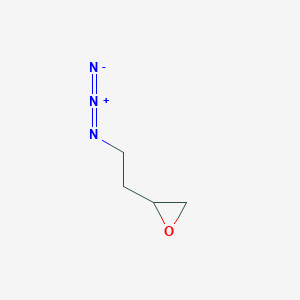
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2405401.png)
